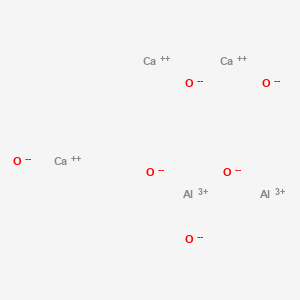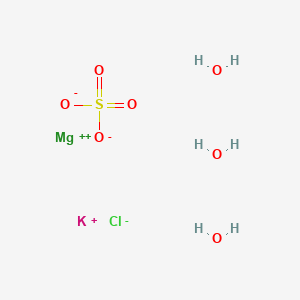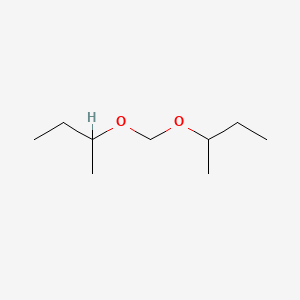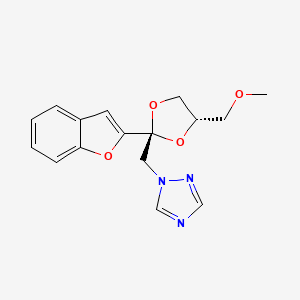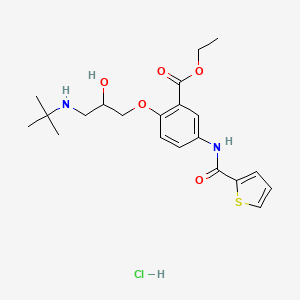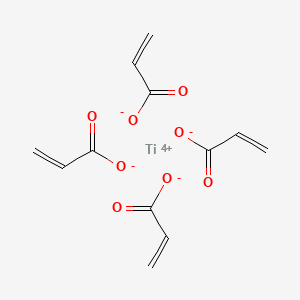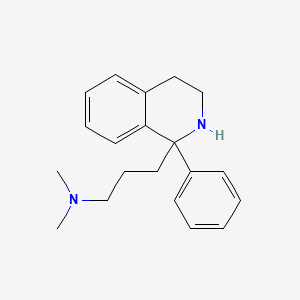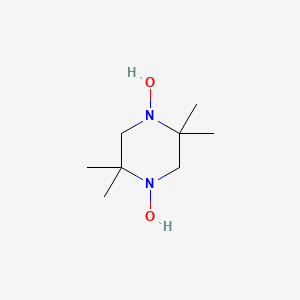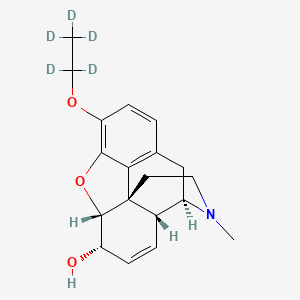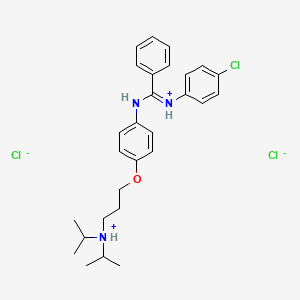
Benzamidine, N'-(p-chlorophenyl)-N-(p-(3-(diisopropylamino)propoxy)phenyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamidine, N’-(p-chlorophenyl)-N-(p-(3-(diisopropylamino)propoxy)phenyl)-, dihydrochloride is a synthetic organic compound. It is characterized by the presence of a benzamidine group, a chlorophenyl group, and a diisopropylamino propoxy group. This compound is typically used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamidine, N’-(p-chlorophenyl)-N-(p-(3-(diisopropylamino)propoxy)phenyl)-, dihydrochloride involves multiple steps:
Formation of Benzamidine Group: The benzamidine group can be synthesized through the reaction of benzoyl chloride with ammonia or an amine.
Introduction of Chlorophenyl Group: The chlorophenyl group is typically introduced through a substitution reaction involving chlorobenzene.
Attachment of Diisopropylamino Propoxy Group: This step involves the reaction of a diisopropylamine with a propoxy group, followed by attachment to the benzamidine structure.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization for yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the benzamidine group.
Reduction: Reduction reactions can occur, particularly affecting the chlorophenyl group.
Substitution: The compound can participate in substitution reactions, especially involving the diisopropylamino propoxy group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzamide derivative, while reduction could produce a chlorophenyl amine.
Applications De Recherche Scientifique
Benzamidine, N’-(p-chlorophenyl)-N-(p-(3-(diisopropylamino)propoxy)phenyl)-, dihydrochloride is used in various fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Inhibitor studies for enzymes and proteins.
Medicine: Potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamidine group is known to interact with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl and diisopropylamino propoxy groups may enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamidine Hydrochloride: A simpler analogue with similar enzyme inhibitory properties.
Chlorobenzamidine: Contains a chlorophenyl group but lacks the diisopropylamino propoxy group.
Diisopropylamino Benzamidine: Similar structure but without the chlorophenyl group.
Uniqueness
The unique combination of functional groups in Benzamidine, N’-(p-chlorophenyl)-N-(p-(3-(diisopropylamino)propoxy)phenyl)-, dihydrochloride provides it with distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
80785-15-5 |
|---|---|
Formule moléculaire |
C28H36Cl3N3O |
Poids moléculaire |
537.0 g/mol |
Nom IUPAC |
3-[4-[[(4-chlorophenyl)azaniumylidene-phenylmethyl]amino]phenoxy]propyl-di(propan-2-yl)azanium;dichloride |
InChI |
InChI=1S/C28H34ClN3O.2ClH/c1-21(2)32(22(3)4)19-8-20-33-27-17-15-26(16-18-27)31-28(23-9-6-5-7-10-23)30-25-13-11-24(29)12-14-25;;/h5-7,9-18,21-22H,8,19-20H2,1-4H3,(H,30,31);2*1H |
Clé InChI |
NEKKHMXCNVYYFL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[NH+](CCCOC1=CC=C(C=C1)NC(=[NH+]C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C(C)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


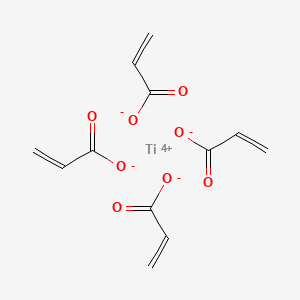
![bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl](/img/structure/B13781073.png)

![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)
